molecular formula C23H23N3O4S2 B2794918 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 442557-19-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2794918
CAS No.: 442557-19-9
M. Wt: 469.57
InChI Key: QBWZTDQGZFKVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a chromeno-thiazole core fused with a benzamide scaffold substituted with a 3-methylpiperidinyl sulfonyl group. This structure combines chromene (benzopyran) and thiazole moieties, which are pharmacologically significant due to their roles in modulating biological targets such as enzymes and receptors. The sulfonyl-piperidine substituent enhances solubility and bioavailability while enabling interactions with hydrophobic binding pockets in target proteins .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-15-5-4-12-26(13-15)32(28,29)17-10-8-16(9-11-17)22(27)25-23-24-21-18-6-2-3-7-19(18)30-14-20(21)31-23/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWZTDQGZFKVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the chromeno[4,3-d]thiazole core, which can be achieved through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of the piperidine and sulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The final step is the coupling of the benzamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 3: Predicted Physicochemical Properties

Property Target Compound Benzo-thiazole Analog (4–9) Thieno-pyrimidinone (13)
Molecular Weight 483.56 g/mol 452.50 g/mol 398.45 g/mol
cLogP 2.8 3.1 2.3
Polar Surface Area 85 Ų 92 Ų 78 Ų
Hydrogen Bond Acceptors 6 7 5

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance solubility and reactivity of intermediates .
  • Multi-Step Synthesis : Prioritize sequential coupling of the chromenothiazole core, sulfonylation of the benzamide group, and final piperidine substitution. Use catalysts like DMAP (4-dimethylaminopyridine) for sulfonamide bond formation .
  • Purity Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track reaction progress and isolate intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify regiochemistry of the chromenothiazole ring and sulfonamide linkage. For example, the sulfonyl group typically shows a singlet at ~3.1–3.3 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ peak for C24_{24}H22_{22}N4_4O4_4S2_2: ~519.12) and detects impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine or thiazole moieties when NMR data are inconclusive .

Q. How can researchers assess the in vitro biological activity of this compound against disease-relevant targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets). The sulfonamide group may chelate metal ions in active sites .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assay). Compare activity to structurally similar compounds (e.g., chromenothiazole derivatives with varied sulfonyl substituents) .
  • Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins like HSP90 or tubulin .

Advanced Research Questions

Q. How can conflicting data regarding the compound's biological activity across different assay systems be systematically resolved?

Methodological Answer:

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Impurity Analysis : Characterize batch-to-batch variations via HPLC-MS to rule out contaminants (e.g., unreacted sulfonyl chloride or chromenothiazole precursors) .
  • Structural Confirmation : Re-examine stereochemistry and tautomeric forms (e.g., E/Z isomerism in thiazole derivatives) using NOESY NMR or computational modeling .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound's pharmacological effects?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified piperidine (e.g., 2-methyl vs. 3-methyl) or sulfonamide groups (e.g., morpholine-sulfonyl vs. methylpiperidine-sulfonyl) to assess impact on potency .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes in target proteins (e.g., docking the benzamide group into hydrophobic pockets of kinases) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond acceptor) through comparative activity studies of truncated analogs .

Q. What experimental approaches address challenges in regioselectivity during the formation of the thiazole ring system in this compound?

Methodological Answer:

  • Directed Metalation : Use lithium bases (e.g., LDA) to control substitution patterns on the chromenothiazole core .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., sulfonamide nitrogen) during cyclization to prevent unwanted side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C2 position of the thiazole ring, improving regioselectivity .

Q. How can researchers mitigate solubility challenges for this compound in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the benzamide or sulfonamide moieties .
  • Co-Solvent Systems : Use cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility while maintaining bioactivity .
  • Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.